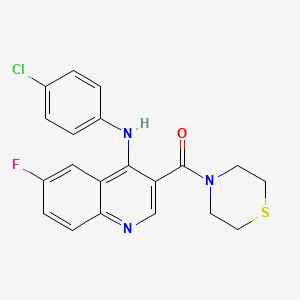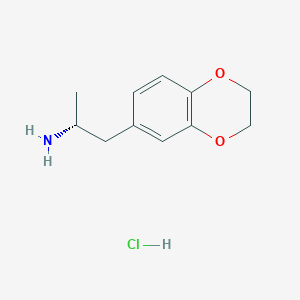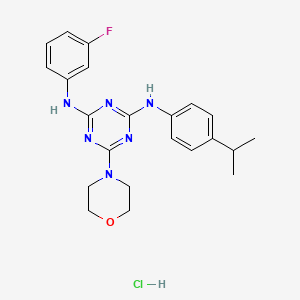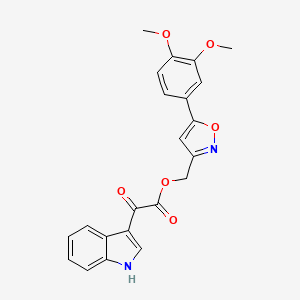
(4-((4-Chlorophenyl)amino)-6-fluoroquinolin-3-yl)(thiomorpholino)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a compound usually includes its IUPAC name, molecular formula, and molecular weight. It may also include its physical appearance (solid, liquid, gas, color, etc.) and any distinctive odors .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions, with starting materials undergoing various transformations to yield the final product. The synthesis is usually optimized to improve yield, reduce cost, and minimize environmental impact .Molecular Structure Analysis
The molecular structure of a compound is determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and stability. Techniques used might include NMR, IR spectroscopy, and mass spectrometry .Physical and Chemical Properties Analysis
This includes studying properties such as solubility, melting point, boiling point, density, refractive index, and specific rotation .Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis and Characterization
Research on similar heterocyclic compounds, such as the synthesis and characterization of novel compounds like (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone and its chlorophenyl analogs, has been conducted. These studies involve detailed analysis through UV, IR, 1H and 13C NMR, and high-resolution mass spectrometry. The theoretical studies, including density functional theory (DFT) calculations, provide insights into the structural and electronic properties of these compounds. Additionally, molecular docking studies aim to understand their antibacterial activity, suggesting potential applications in developing new antimicrobial agents (Shahana & Yardily, 2020).
Antimicrobial Activity Studies
Compounds structurally related to (4-((4-Chlorophenyl)amino)-6-fluoroquinolin-3-yl)(thiomorpholino)methanone have been evaluated for their antimicrobial properties. For instance, 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone, synthesized through specific condensation processes, has shown distinct inhibition on the proliferation of various cancer cell lines, indicating its potential as an antitumor agent. Such findings underscore the broader relevance of these compounds in medical research, particularly in developing new treatments for infectious diseases and cancer (Zhi-hua Tang & W. Fu, 2018).
Fluorogenic Labeling for Biomedical Analysis
In the realm of analytical chemistry, similar compounds have been employed as fluorogenic labeling reagents for amino acids in pharmaceuticals. The use of phanquinone, for example, has been explored for pre-column derivatization, leading to efficient separation and detection of amino acid derivatives in high-performance liquid chromatography (HPLC) with fluorescence detection. This technique is valuable for the quality control of pharmaceutical products, demonstrating the application of such compounds in enhancing analytical methodologies for biomedical analysis (R. Gatti et al., 2004).
Catalytic Reduction Studies
Research has also explored the catalytic reduction capabilities of related compounds, such as the use of ruthenium-catalyzed reductions involving chloro or nitro substituents. These studies contribute to the broader understanding of chemical reactions and catalysis, with implications for industrial synthesis processes, pharmaceutical compound development, and the production of materials with reduced environmental impact (Yoshihisa Watanabe et al., 1984).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[4-(4-chloroanilino)-6-fluoroquinolin-3-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFN3OS/c21-13-1-4-15(5-2-13)24-19-16-11-14(22)3-6-18(16)23-12-17(19)20(26)25-7-9-27-10-8-25/h1-6,11-12H,7-10H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZJBHFIAUFCWOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC=C(C=C4)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-ethoxyphenyl)-2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2758862.png)
![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide](/img/structure/B2758864.png)

![2-chloro-N-[5-[(4-ethylphenyl)methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B2758867.png)
![2-[(5-Chloropyrimidin-2-yl)amino]-1-cyclohexylethanol](/img/structure/B2758868.png)


![N-(6-ethoxybenzo[d]thiazol-2-yl)-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2758872.png)

![1-(5-(3-Chlorobenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-cyclopentylurea](/img/structure/B2758874.png)
![2-Chloro-N-[[6-(2,2,2-trifluoroethoxy)pyridazin-3-yl]methyl]acetamide](/img/structure/B2758876.png)


![2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(2-furylmethyl)acetamide](/img/structure/B2758883.png)
